molecular formula C30H32NOPS B12298514 (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298514
M. Wt: 485.6 g/mol
InChI Key: YCLRTNBFAFWZQH-QMUARQKKSA-N
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Description

®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral organophosphorus compound. It is known for its applications in asymmetric synthesis, particularly in the formation of chiral ligands and catalysts. The compound’s unique structure, featuring both phosphine and sulfinamide functional groups, makes it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method starts with the preparation of the chiral sulfinamide precursor, followed by the introduction of the diphenylphosphino group. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines.

Scientific Research Applications

®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is crucial.

Mechanism of Action

The mechanism by which ®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze various asymmetric transformations, leading to the formation of chiral products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.

    ®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.

Uniqueness

The uniqueness of ®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of phosphine and sulfinamide groups, which provides distinct reactivity and selectivity in asymmetric synthesis. This dual functionality allows for versatile applications in various chemical transformations, making it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C30H32NOPS

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34?/m1/s1

InChI Key

YCLRTNBFAFWZQH-QMUARQKKSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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